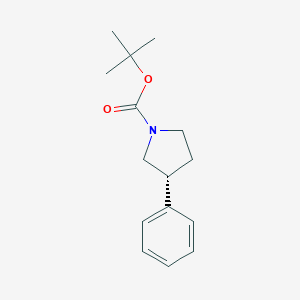

(R)-1-Boc-3-Phenylpyrrolidine

Description

Stereochemical Significance of Chiral Pyrrolidine Scaffolds in Organic Synthesis

Chiral pyrrolidine scaffolds are of paramount importance in organic synthesis, primarily due to their prevalence in biologically active natural products and pharmaceuticals. mdpi.comrsc.orgresearchgate.net The defined three-dimensional arrangement of substituents on the chiral pyrrolidine ring is crucial for molecular recognition and binding to biological targets. This makes them highly sought-after building blocks for the synthesis of new therapeutic agents. numberanalytics.comrsc.org

The significance of these scaffolds extends to the field of asymmetric catalysis, where they are used as chiral ligands for transition metals and as organocatalysts. mdpi.comresearchgate.net The proline-catalyzed aldol reaction, a landmark in organocatalysis, showcases the power of a simple chiral pyrrolidine to control the stereochemical outcome of a reaction. mdpi.com The pyrrolidine framework provides a rigid and well-defined chiral environment that can effectively induce asymmetry in a wide range of chemical transformations, often with high levels of enantioselectivity. mdpi.comresearchgate.net The ability to synthesize molecules with specific stereochemistry is critical, as different enantiomers of a chiral compound can have vastly different biological activities. researchgate.net

Importance of (R)-1-Boc-3-Phenylpyrrolidine as a Key Chiral Intermediate

This compound serves as a crucial chiral intermediate in the synthesis of a variety of more complex molecules. The "Boc" (tert-butoxycarbonyl) group is a common protecting group for the nitrogen atom of the pyrrolidine ring, rendering it stable to a range of reaction conditions while allowing for easy deprotection when needed. The phenyl group at the 3-position introduces a key structural and stereochemical element.

The utility of this compound as a building block is demonstrated in its application in the synthesis of various biologically active compounds. For instance, chiral pyrrolidine derivatives are central to the development of inhibitors for enzymes such as casein kinase 1 (CK1), which is implicated in various diseases. nih.gov The specific stereochemistry of the pyrrolidine scaffold is often a determining factor in the potency and selectivity of these inhibitors. nih.gov

Below is a table summarizing the role of this compound and related chiral pyrrolidines as intermediates in the synthesis of various classes of compounds.

| Intermediate | Target Compound Class/Application | Significance |

| This compound | Bioactive molecules targeting neurological disorders | The defined stereocenter is crucial for specific interactions with biological targets like receptors and enzymes. |

| Chiral Pyrrolidine Scaffolds | Casein Kinase 1 (CK1) Inhibitors | Modification with chiral pyrrolidine scaffolds can enhance the potency and selectivity of kinase inhibitors. nih.gov |

| N-Boc-pyrrolidine derivatives | (R)-Crispine A, (S)-Nicotine, (S)-SIB-1508Y | Serves as a key starting material in the total synthesis of these natural products and pharmacologically active compounds. acs.org |

| Chiral Pyrrolidine Scaffolds | Glycosidase Inhibitors | Asymmetric synthesis using pyrrolidine building blocks allows for the creation of potent enzyme inhibitors. researchgate.net |

Overview of Current Research Trajectories and Future Prospects

Current research involving this compound and related chiral pyrrolidines continues to expand into new frontiers of chemistry and medicine. One major area of focus is the development of novel catalytic methods for the synthesis and functionalization of the pyrrolidine ring. acs.org This includes the use of photoredox catalysis to enable previously challenging transformations of C-N bonds within the pyrrolidine structure. acs.org

The development of biocatalytic methods, using enzymes like transaminases, is another promising research direction. uni-greifswald.deacs.org Engineered enzymes can offer highly selective and environmentally friendly routes to chiral amines and their derivatives, including complex pyrrolidine structures. uni-greifswald.denih.gov These biocatalytic approaches are being applied to the synthesis of key pharmaceutical intermediates with high enantiopurity. acs.org

Future prospects for this compound and its analogues lie in their continued application in drug discovery and development. nih.gov As our understanding of the relationship between three-dimensional molecular structure and biological function deepens, the demand for well-defined chiral building blocks like this compound is expected to grow. The development of more efficient and versatile synthetic methods will further unlock the potential of this important class of molecules in creating the next generation of pharmaceuticals and functional materials. researchgate.net

Propriétés

IUPAC Name |

tert-butyl (3R)-3-phenylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)16-10-9-13(11-16)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGWJCQNMMXFBM-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439665 | |

| Record name | (R)-1-Boc-3-Phenyl-pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145549-11-7 | |

| Record name | (R)-1-Boc-3-Phenyl-pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (R)-1-Boc-3-Phenylpyrrolidine to achieve high enantiomeric purity?

- Methodological Answer :

- Step 1 : Use tert-butoxycarbonyl (Boc) protection of the pyrrolidine nitrogen to stabilize the amine group during synthesis. This minimizes side reactions and simplifies purification .

- Step 2 : Employ chiral resolution techniques (e.g., chiral chromatography or enzymatic resolution) to isolate the (R)-enantiomer. Monitor enantiomeric excess (ee) using polarimetry or chiral HPLC.

- Step 3 : Validate purity (>98%) via gas chromatography (GC) or LC-MS, as described in reagent catalogs for similar Boc-protected pyrrolidines .

- Safety : Follow protocols for handling hazardous intermediates, including PPE (gloves, masks) and proper waste disposal .

Q. What are the standard protocols for characterizing this compound’s stability under varying pH conditions?

- Methodological Answer :

- Step 1 : Prepare buffer solutions (pH 1–13) and incubate the compound at 25°C and 40°C for 24–72 hours.

- Step 2 : Analyze degradation products using NMR (¹H/¹³C) and mass spectrometry. Focus on Boc-deprotection trends in acidic conditions.

- Step 3 : Cross-reference findings with stability data from structurally analogous compounds (e.g., Boc-protected aminopyrrolidines) to identify common degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Step 1 : Conduct a systematic literature review using frameworks like PICO (Population, Intervention, Comparison, Outcome) to identify variables (e.g., assay type, cell lines) causing discrepancies .

- Step 2 : Replicate key studies under controlled conditions, prioritizing assays with conflicting results (e.g., kinase inhibition vs. receptor binding).

- Step 3 : Apply longitudinal analysis (e.g., structural equation modeling) to assess time-dependent effects, as demonstrated in studies resolving paradoxes in behavioral research .

- Data Validation : Use orthogonal techniques (e.g., SPR for binding affinity, in vitro functional assays) to confirm activity .

Q. What advanced spectroscopic techniques are recommended for probing stereochemical integrity in this compound during derivatization?

- Methodological Answer :

- Step 1 : Use X-ray crystallography to confirm absolute configuration of key intermediates.

- Step 2 : Apply circular dichroism (CD) or vibrational CD (VCD) to monitor stereochemical changes during reactions.

- Step 3 : Compare experimental IR/Raman spectra with computational predictions (e.g., DFT) for sensitive detection of enantiomeric impurities .

- Documentation : Adhere to FINER criteria (Feasible, Novel, Ethical) to ensure methodological rigor .

Q. How can researchers design experiments to investigate the role of this compound in modulating protein-ligand interactions?

- Methodological Answer :

- Step 1 : Perform molecular docking simulations using software like AutoDock or Schrödinger to predict binding poses.

- Step 2 : Validate predictions via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding constants.

- Step 3 : Synthesize analogs with systematic substitutions (e.g., phenyl ring modifications) to establish structure-activity relationships (SAR) .

- Ethical Compliance : Ensure alignment with institutional guidelines for biochemical research, particularly for hazardous intermediates .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data for this compound in different solvent systems?

- Methodological Answer :

- Step 1 : Re-acquire NMR spectra in deuterated solvents (e.g., CDCl₃, DMSO-d₆) under standardized conditions (temperature, concentration).

- Step 2 : Analyze solvent-induced chemical shift variations using databases like PubChem or NIST Chemistry WebBook .

- Step 3 : Publish raw data and analysis protocols in open-access repositories to facilitate reproducibility, following open science principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.